molecular formula C16H20N4O B7514670 N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide

Numéro de catalogue B7514670
Poids moléculaire: 284.36 g/mol
Clé InChI: GLRQWHGKBVPCHC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was discovered by a team of researchers led by Dr. Ross Hannan at the Peter MacCallum Cancer Centre in Melbourne, Australia. CX-5461 has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia.

Mécanisme D'action

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide acts by binding to a specific site on RNA polymerase I, known as the DNA-binding cleft. This prevents the enzyme from binding to DNA and initiating transcription of rRNA. This leads to a reduction in the number of ribosomes and a decrease in protein synthesis, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on cancer cells. In addition to inhibiting RNA polymerase I transcription, this compound has been shown to induce DNA damage and activate the DNA damage response pathway. This leads to cell cycle arrest and apoptosis, ultimately resulting in cell death.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide is that it has shown promise as a potential treatment for cancer, particularly hematological malignancies such as multiple myeloma and acute myeloid leukemia. However, there are also some limitations to its use in lab experiments. For example, this compound has a short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve therapeutic concentrations in animal models. Additionally, this compound has been shown to be toxic to normal cells at high concentrations, which can limit its use in preclinical studies.

Orientations Futures

There are several potential future directions for research on N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound. For example, studies have shown that combining this compound with inhibitors of the DNA damage response pathway can enhance its anti-cancer activity. Another area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription, which could potentially overcome some of the limitations of this compound. Additionally, there is interest in exploring the use of this compound in combination with immunotherapy, as it has been shown to enhance the anti-tumor immune response in preclinical studies.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide involves several steps, including the reaction of 2-bromo-5-chloro-3-methylpyridine with potassium tert-butoxide, followed by the addition of N-cyclohexyl-N-methylhydrazine to form the pyrazole ring. The resulting compound is then reacted with 3-chloro-4-fluoroaniline to form the final product. The synthesis of this compound has been described in detail in several scientific publications.

Applications De Recherche Scientifique

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide has been the subject of extensive scientific research, particularly in the field of cancer biology. Studies have shown that this compound inhibits RNA polymerase I transcription, which is required for the production of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. This compound has been shown to be effective against a range of cancer cell lines, including those resistant to conventional chemotherapy.

Propriétés

IUPAC Name

N-cyclohexyl-N-methyl-6-pyrazol-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-19(14-6-3-2-4-7-14)16(21)13-8-9-15(17-12-13)20-11-5-10-18-20/h5,8-12,14H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRQWHGKBVPCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.